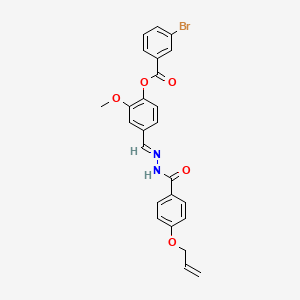![molecular formula C19H15ClN2O3 B12043765 N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12043765.png)
N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide, also known by its chemical formula C20H17ClN2O3, is a heterocyclic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more!
准备方法
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. One common route starts with the condensation of an appropriate amine with a chloro-substituted benzaldehyde, followed by cyclization to form the pyrroloquinoline core. The carboxamide group is then introduced.
Medicinal Chemistry Approaches: Medicinal chemists often design analogs of existing compounds. In this case, modifications to the benzyl or quinoline moieties can lead to variations of this compound.
Cyclization: Cyclization reactions typically occur under reflux conditions using suitable solvents and acid catalysts.
Amide Formation: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Industrial Production:: While industrial-scale production methods are proprietary, pharmaceutical companies may employ large-scale synthetic routes with optimized yields and purification steps.
化学反应分析
Reactions::
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidizing agents like Jones reagent (CrO/HSO) or PCC (pyridinium chlorochromate).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Ketone derivative
- Substitution: Various benzyl-substituted derivatives
- Reduction: Alcohol derivative
科学研究应用
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.
Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.
Molecular Probes: Used as fluorescent probes in biological studies.
作用机制
The compound likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mechanism.
相似化合物的比较
While N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique, similar compounds include:
- N-(4-Chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- N-(2,4-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
属性
分子式 |
C19H15ClN2O3 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-14-7-2-1-4-12(14)10-21-18(24)15-17(23)13-6-3-5-11-8-9-22(16(11)13)19(15)25/h1-7,23H,8-10H2,(H,21,24) |
InChI 键 |
CAMVHGCUNQOPMM-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC=CC=C4Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)



![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)
![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)
![8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043731.png)

![8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043745.png)
![Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B12043748.png)
